N''-{4-[3-(Dimethylamino)phenyl]-1,3-thiazol-2-yl}guanidine
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Overview
Description
N’'-{4-[3-(Dimethylamino)phenyl]-1,3-thiazol-2-yl}guanidine is a complex organic compound that features a thiazole ring substituted with a dimethylamino group and a guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’'-{4-[3-(Dimethylamino)phenyl]-1,3-thiazol-2-yl}guanidine typically involves the reaction of 3-(dimethylamino)phenyl isothiocyanate with guanidine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N’'-{4-[3-(Dimethylamino)phenyl]-1,3-thiazol-2-yl}guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted thiazoles.
Scientific Research Applications
N’'-{4-[3-(Dimethylamino)phenyl]-1,3-thiazol-2-yl}guanidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of N’'-{4-[3-(Dimethylamino)phenyl]-1,3-thiazol-2-yl}guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)phenol
- 4-Dimethylaminocinnamaldehyde
- N,N-Dimethylaniline
Uniqueness
N’'-{4-[3-(Dimethylamino)phenyl]-1,3-thiazol-2-yl}guanidine is unique due to its combination of a thiazole ring and a guanidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry .
Properties
CAS No. |
112598-38-6 |
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Molecular Formula |
C12H15N5S |
Molecular Weight |
261.35 g/mol |
IUPAC Name |
2-[4-[3-(dimethylamino)phenyl]-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C12H15N5S/c1-17(2)9-5-3-4-8(6-9)10-7-18-12(15-10)16-11(13)14/h3-7H,1-2H3,(H4,13,14,15,16) |
InChI Key |
IYZQLBUWRIONKY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2=CSC(=N2)N=C(N)N |
Origin of Product |
United States |
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